(2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine
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Overview
Description
(2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine is a complex organic compound that features a pyrrolidine ring fused to a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the formation of the pyrrolidine ring can be achieved through the reaction of N-substituted piperidines, followed by functionalization to introduce the tetrahydroquinoline moiety .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings, potentially altering the compound’s biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine or tetrahydroquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
(2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in medicinal chemistry for their biological activities.
Tetrahydroquinoline derivatives: These compounds are known for their pharmacological properties and are used in the development of drugs targeting neurological disorders.
Uniqueness
(2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinolin-3-yl)methanamine is unique due to the combination of the pyrrolidine and tetrahydroquinoline rings, which may confer distinct biological activities not observed in simpler analogs. This structural complexity allows for a broader range of interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C14H21N3 |
---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
(2-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinolin-3-yl)methanamine |
InChI |
InChI=1S/C14H21N3/c15-10-12-9-11-5-1-2-6-13(11)16-14(12)17-7-3-4-8-17/h9H,1-8,10,15H2 |
InChI Key |
NWNYXSZSSINFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)CN)N3CCCC3 |
Origin of Product |
United States |
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